3-Bromo-5,6,7,8-tetrahydroquinoline-8-carbonitrile
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroquinoline-8-carbonitrile is a heterocyclic compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a structure known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-8-carbonitrile typically involves the bromination of 5,6,7,8-tetrahydroquinoline-8-carbonitrile. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetonitrile .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroquinoline-8-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 5,6,7,8-tetrahydroquinoline-8-amine.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroquinoline-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 5,6,7,8-Tetrahydroquinoline-3-carbonitrile
- 8-Hydroxyquinoline derivatives
Uniqueness
3-Bromo-5,6,7,8-tetrahydroquinoline-8-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h4,6,8H,1-3H2 |
InChI Key |
VBLDIMKCXJRIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=N2)Br)C#N |
Origin of Product |
United States |
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